![molecular formula C10H10ClN3 B063371 4-Chloro-N-[(1H-imidazol-2-yl)methyl]aniline CAS No. 166096-16-8](/img/structure/B63371.png)

4-Chloro-N-[(1H-imidazol-2-yl)methyl]aniline

Vue d'ensemble

Description

“4-Chloro-N-[(1H-imidazol-2-yl)methyl]aniline” is a chemical compound that contains an imidazole ring. Imidazole is a five-membered heterocyclic moiety that possesses three carbon, two nitrogen, four hydrogen atoms, and two double bonds . These heterocycles are key components to functional molecules that are used in a variety of everyday applications .

Synthesis Analysis

The synthesis of imidazole derivatives has seen recent advances, with an emphasis on the bonds constructed during the formation of the imidazole . A one-pot synthesis of tetra-substituted imidazole, similar to the compound , has been reported by the reaction of benzil, 5-bromosalicylaldehyde, ammonium acetate, and anisidine .Molecular Structure Analysis

The structure of imidazole derivatives is confirmed using various spectroscopic and analytical techniques . The synthesized imidazole is often reacted with salts of 1st row transition metals to obtain metal complexes .Chemical Reactions Analysis

Imidazole derivatives are key components to functional molecules that are used in a variety of everyday applications . They are often used in the synthesis of other compounds, and their reactions are based around the functional group compatibility of the process and resultant substitution patterns around the ring .Physical And Chemical Properties Analysis

Imidazole is a white or colorless solid that is highly soluble in water and other polar solvents . Due to the presence of a positive charge on either of two nitrogen atom, it shows two equivalent tautomeric forms .Applications De Recherche Scientifique

Antibacterial Applications

Imidazole derivatives, including 4-Chloro-N-[(1H-imidazol-2-yl)methyl]aniline, have been found to exhibit significant antibacterial properties. These compounds can be synthesized and tested against various bacterial strains to determine their efficacy in inhibiting bacterial growth. The presence of the imidazole ring is crucial for the activity, as it interacts with bacterial enzymes and disrupts their function .

Antifungal Efficacy

Similar to their antibacterial properties, imidazole compounds also show promising antifungal activity. They can be used to treat fungal infections by targeting the cell membrane of fungi, leading to cell death. This application is particularly relevant in the agricultural sector, where fungal infections can have devastating effects on crops .

Antioxidant Activity

The imidazole ring is known for its antioxidant properties. Compounds like 4-Chloro-N-[(1H-imidazol-2-yl)methyl]aniline can scavenge free radicals, thereby protecting cells from oxidative stress. This property is beneficial in the development of drugs that can mitigate the effects of oxidative damage in diseases such as cancer and neurodegenerative disorders .

Antimycobacterial Potential

Imidazole derivatives have shown potential in treating mycobacterial infections, including tuberculosis. The mechanism involves the inhibition of mycobacterial cell wall synthesis, which is vital for their survival. This application is critical, given the rising resistance to conventional tuberculosis drugs .

Anti-inflammatory and Analgesic Effects

Research has indicated that imidazole derivatives can act as anti-inflammatory and analgesic agents. They can modulate the body’s inflammatory response and provide relief from pain, making them candidates for the development of new anti-inflammatory drugs .

Antitumor and Anticancer Properties

The imidazole moiety is being explored for its role in anticancer therapy. Compounds with this structure can interfere with the proliferation of cancer cells and induce apoptosis. They are being studied for their potential use in chemotherapy to treat various types of cancer .

Antiviral Applications

Imidazole compounds have been investigated for their antiviral activities. They can inhibit the replication of viruses within host cells, offering a pathway for the development of new antiviral medications. This is particularly relevant in the context of emerging viral diseases .

Chemical Synthesis and Drug Development

The imidazole ring is a key component in the synthesis of various pharmaceutical drugs. Its versatility allows for the creation of a wide range of therapeutic agents, including those with antibacterial, antifungal, and antiviral properties. The compound can serve as a precursor or intermediate in the synthesis of these drugs .

Safety And Hazards

The safety and hazards of imidazole derivatives can vary widely depending on their specific structure. It’s important to refer to the specific safety data sheet (SDS) for each compound for detailed information. For example, some imidazole derivatives can be hazardous, as indicated by hazard statements such as H315, H319, and H400 .

Orientations Futures

Imidazole derivatives have gained increasing attention due to their diverse applications in the areas of medicinal chemistry and material sciences . They have become an important synthon in the development of new drugs . The future of imidazole research likely involves further exploration of their synthesis, properties, and potential applications .

Propriétés

IUPAC Name |

4-chloro-N-(1H-imidazol-2-ylmethyl)aniline | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C10H10ClN3/c11-8-1-3-9(4-2-8)14-7-10-12-5-6-13-10/h1-6,14H,7H2,(H,12,13) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

SIFYJEQOTXUWFR-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC(=CC=C1NCC2=NC=CN2)Cl | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C10H10ClN3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID40445714 | |

| Record name | 4-Chloro-N-[(1H-imidazol-2-yl)methyl]aniline | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID40445714 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

207.66 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

4-Chloro-N-[(1H-imidazol-2-yl)methyl]aniline | |

CAS RN |

166096-16-8 | |

| Record name | N-(4-Chlorophenyl)-1H-imidazole-2-methanamine | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=166096-16-8 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | 4-Chloro-N-[(1H-imidazol-2-yl)methyl]aniline | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID40445714 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

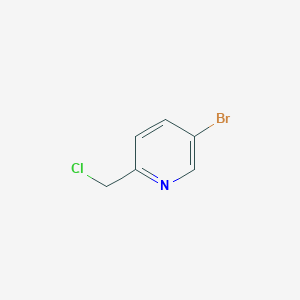

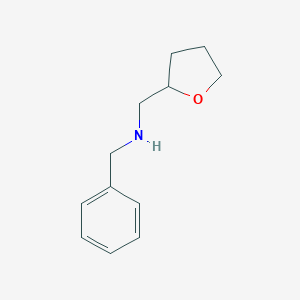

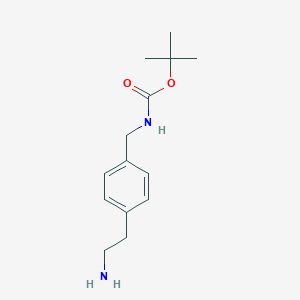

Synthesis routes and methods I

Procedure details

Synthesis routes and methods II

Procedure details

Synthesis routes and methods III

Procedure details

Avertissement et informations sur les produits de recherche in vitro

Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.

![5,6-difluoro-1H-benzo[d]imidazol-2(3H)-one](/img/structure/B63294.png)

![[1,2]Oxazolo[4,3-b]pyridine](/img/structure/B63319.png)